Synthesis Pathway of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride: A Technical Guide
Synthesis Pathway of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride: A Technical Guide
Executive Summary
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a highly strained, spirocyclic triangulane derivative that serves as a critical advanced intermediate in modern medicinal chemistry. Most notably, it is a foundational building block in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators developed by Vertex Pharmaceuticals . This whitepaper provides an in-depth, self-validating methodological guide to its synthesis, emphasizing the causality behind reagent selection, stereochemical control, and the preservation of the highly strained dispirocyclic core.
Pharmacological Relevance & Structural Complexity
The dispiro[2.0.2.1]heptane skeleton is characterized by a central cyclopropane ring spiro-fused to two terminal cyclopropane rings. This architectural motif imparts immense ring strain and unique rigid spatial geometry, making it highly resistant to standard metabolic degradation pathways (such as CYP450-mediated oxidation). When incorporated into active pharmaceutical ingredients (APIs), this spirocyclic amine optimizes the lipophilic ligand efficiency and enhances the pharmacokinetic half-life of the resulting drug molecule .
Retrosynthetic Analysis & Pathway Overview
The retrosynthetic logic for Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride relies on a four-step linear sequence originating from bicyclopropylidene (cyclopropylidenecyclopropane). The central cyclopropane ring is constructed via a transition-metal-catalyzed carbene transfer. Subsequent functional group interconversions—saponification, Curtius rearrangement, and acidic deprotection—yield the final amine hydrochloride salt.
Synthesis workflow of Dispiro[2.0.2.1]heptan-7-amine hydrochloride from bicyclopropylidene.
Step-by-Step Methodologies: Causality & Self-Validation
Step 1: Rhodium-Catalyzed Cyclopropanation
Objective: Convert bicyclopropylidene to ethyl dispiro[2.0.2.1]heptane-7-carboxylate .
Protocol:
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Charge a dry, nitrogen-flushed reaction vessel with bicyclopropylidene (1.0 eq) and anhydrous dichloromethane (DCM).
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Add rhodium(II) acetate dimer ( Rh2(OAc)4 ) (approx. 1.5 mol%) and cool the mixture to 0 °C.
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Introduce ethyl diazoacetate (EDA) (1.6 eq) via a syringe pump at a highly controlled rate (e.g., 0.02 mL/min) to maintain a low steady-state concentration of the diazo compound.
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Allow the reaction to stir for 80–90 hours, gradually warming to room temperature.
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Filter the crude mixture through a silica plug to remove the rhodium catalyst, washing thoroughly with DCM.
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Concentrate in vacuo to yield the crude ester as a yellow oil.
Causality & Self-Validation: The slow addition of EDA is an absolute requirement to suppress the bimolecular dimerization of the highly reactive rhodium-carbenoid intermediate, which would otherwise yield diethyl maleate and diethyl fumarate byproducts . Rh2(OAc)4 is selected over copper or palladium catalysts due to its superior chemoselectivity and mild operating conditions, which are necessary to prevent the thermal rearrangement of the highly strained bicyclopropylidene starting material . Validation Marker: 1H NMR confirms success via the disappearance of the olefinic resonance and the emergence of highly shielded cyclopropyl protons ( δ 0.77–1.08 ppm) and the ester quartet at δ 4.13 ppm.
Step 2: Saponification (Hydrolysis)
Objective: Hydrolyze the ethyl ester to dispiro[2.0.2.1]heptane-7-carboxylic acid.
Protocol:
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Dissolve the crude ethyl dispiro[2.0.2.1]heptane-7-carboxylate in a solvent mixture of THF, methanol, and water (2:1:1 v/v/v).
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Add an excess of sodium hydroxide (NaOH) (3.0 eq).
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Stir the biphasic mixture at room temperature for 12 hours until TLC indicates the complete consumption of the ester.
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Concentrate the mixture to remove volatile organic solvents.
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Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~2.
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Extract the precipitated carboxylic acid with ethyl acetate, dry over MgSO4 , and concentrate.
Causality & Self-Validation: Mild basic hydrolysis is strictly preferred over acidic hydrolysis. The dispiro[2.0.2.1]heptane core is a [3]triangulane derivative; its immense ring strain makes it highly susceptible to electrophilic ring-opening under harsh acidic conditions at elevated temperatures , [[1]]([Link]). Acidification at 0 °C during the workup minimizes thermal degradation. Validation Marker: The complete disappearance of the ethyl group signals (quartet at δ 4.13, triplet at δ 1.24) in the 1H NMR spectrum.
Step 3: Curtius Rearrangement
Objective: Convert the carboxylic acid to tert-butyl dispiro[2.0.2.1]heptan-7-ylcarbamate (Boc-amine).
Protocol:
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Dissolve dispiro[2.0.2.1]heptane-7-carboxylic acid in anhydrous tert-butanol (which acts as both solvent and trapping agent).
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Add triethylamine ( Et3N ) (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.
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Heat the mixture to 80–90 °C for 4-6 hours until nitrogen gas evolution ceases.
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Cool the reaction mixture, quench with saturated aqueous NaHCO3 , and extract with ethyl acetate.
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Purify via flash column chromatography to isolate the Boc-protected amine.
Causality & Self-Validation: DPPA allows for the in situ generation of the acyl azide, circumventing the need to isolate this potentially explosive intermediate. The thermal rearrangement to the isocyanate proceeds with strict retention of the spirocyclic architecture. The bulky tert-butanol immediately traps the highly reactive isocyanate to form a stable carbamate, preventing unwanted urea formation . Validation Marker: Appearance of an intense, highly integrated singlet at δ ~1.45 ppm corresponding to the tert-butyl group, alongside the carbamate N-H stretch in IR spectroscopy (~3300 cm −1 ).
Step 4: Acidic Deprotection
Objective: Cleave the Boc group to yield the final Dispiro[2.0.2.1]heptan-7-amine hydrochloride.
Protocol:
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Dissolve the Boc-amine in a minimal amount of anhydrous 1,4-dioxane.
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Introduce a solution of 4M HCl in dioxane at 0 °C.
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Stir the mixture for 2-4 hours while allowing it to warm to room temperature.
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Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum.
Causality & Self-Validation: Anhydrous HCl is mandated to prevent the hydrolytic cleavage of the strained cyclopropane rings, which can readily occur in the presence of aqueous acids. The precipitation of the hydrochloride salt drives the reaction to completion and provides a self-purifying mechanism, yielding an API-grade intermediate suitable for downstream cross-coupling in CFTR modulator synthesis [[2]](). Validation Marker: The loss of the tert-butyl singlet in 1H NMR and the appearance of a broad downfield signal corresponding to the −NH3+ group.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative outcomes and critical analytical checkpoints for a self-validating synthesis workflow.
| Reaction Step | Transformation | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Key Analytical Marker ( 1H NMR) |
| 1. Cyclopropanation | Alkene → Ester | Rh2(OAc)4 , EDA, DCM | 0 → 25 | 90–97 | Appearance of ester quartet at δ 4.13 ppm |
| 2. Saponification | Ester → Acid | NaOH, THF/MeOH/ H2O | 25 | 85–95 | Disappearance of ethyl signals |
| 3. Curtius Rearrangement | Acid → Boc-Amine | DPPA, Et3N , t-BuOH | 80–90 | 70–85 | Appearance of intense Boc singlet at δ ~1.45 ppm |
| 4. Deprotection | Boc-Amine → Amine·HCl | 4M HCl in Dioxane | 0 → 25 | >95 | Shift of C7-H proton, loss of Boc singlet |
Conclusion
The synthesis of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride requires meticulous control over reaction kinetics and reagent selection due to the extreme ring strain inherent to the [3]triangulane system. By utilizing rhodium-catalyzed controlled carbene transfer and anhydrous deprotection environments, chemists can reliably produce this highly valuable spirocyclic amine at scale, supporting the ongoing development of life-saving CFTR modulators.
References
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[2] US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Google Patents. Available at:
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[3] The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews (ACS Publications). Available at:[Link]
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[4] Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | CID 10103516. PubChem. Available at:[Link]
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[1] Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds. European Journal of Organic Chemistry (via ResearchGate). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | C10H14O2 | CID 10103516 - PubChem [pubchem.ncbi.nlm.nih.gov]
